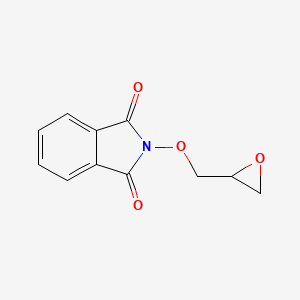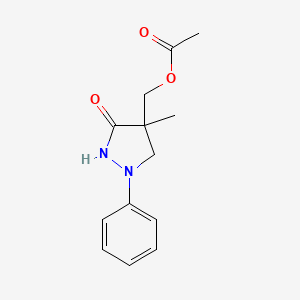
2-(3-Methoxypyridin-2-YL)ethanol
Overview
Description
2-(3-Methoxypyridin-2-YL)ethanol is a chemical compound with the CAS Number: 90087-19-7 and Linear Formula: C8H11NO2 . The compound is in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 2-(3-Methoxypyridin-2-YL)ethanol is represented by the linear formula C8H11NO2 . Its molecular weight is 153.18 . The InChI Code for this compound is 1S/C8H11NO2/c1-11-8-3-2-5-9-7(8)4-6-10/h2-3,5,10H,4,6H2,1H3 .Physical And Chemical Properties Analysis
2-(3-Methoxypyridin-2-YL)ethanol is a pale-yellow to yellow-brown solid . It has a molecular weight of 153.18 .Scientific Research Applications
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically under alkaline conditions or thermally. This property is utilized in synthesizing homo- and co-polymers with applications in the polymer community due to its stability under acidic conditions, resistance to catalytic hydrogenolysis, and ease of hydrolysis under alkaline conditions. The monomer's commercial availability and relatively low cost are expected to find extensive use in polymer science (Elladiou & Patrickios, 2012).
Catalyst for Oxidation Reactions
A study on the encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y demonstrated its efficacy as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This heterogeneous catalyst, characterized by high catalytic activity, improved stability, recycling ability, and operational flexibility, underscores the potential of 2-(3-Methoxypyridin-2-yl)ethanol derivatives in catalytic applications (Ghorbanloo & Alamooti, 2017).
Fluorescence Quenching and Dipole Moment Studies
Research on the photophysical properties of 2-methoxypyridin-3-yl-3-boronic acid (2MPBA) in alcohol environments revealed insights into fluorescence quenching and dipole moments, both in ground and excited states. This study contributes to understanding solute-solvent interactions, hydrogen bonding, and solvent polarity effects on fluorescence, offering potential applications in fluorescence-based sensors and studies (Melavanki et al., 2018).
Methoxycarbonylation of Olefins
Palladium(II) complexes of (pyridyl)imine ligands, including derivatives of 2-(3-Methoxypyridin-2-yl)ethanol, have been explored as catalysts for the methoxycarbonylation of olefins. These complexes form active catalysts that influence the production of linear and branched esters, indicating their importance in industrial processes and synthetic chemistry (Zulu et al., 2020).
Safety and Hazards
The safety information for 2-(3-Methoxypyridin-2-YL)ethanol indicates that it has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care, following all safety guidelines.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Methoxypyridin-2-YL)ethanol . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets.
properties
IUPAC Name |
2-(3-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-5-9-7(8)4-6-10/h2-3,5,10H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQVMSHCQRSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717179 | |
| Record name | 2-(3-Methoxypyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90087-19-7 | |
| Record name | 2-(3-Methoxypyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3060756.png)



![3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3060764.png)






![4'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060772.png)
